1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Description
1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a 5-oxo group, a carboxylic acid moiety at position 3, and a (3,4-dichlorophenyl)methyl substituent at position 1. This compound belongs to a broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives, which are investigated for diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The (3,4-dichlorophenyl)methyl group introduces lipophilicity and electronic effects that may enhance interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3/c13-9-2-1-7(3-10(9)14)5-15-6-8(12(17)18)4-11(15)16/h1-3,8H,4-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQQYWCDOVFAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the reaction of 3,4-dichlorobenzyl chloride with pyrrolidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve bases like sodium hydroxide or acids like hydrochloric acid.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Biological Activity
1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid, also known as 2-(3,4-dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.
- Chemical Formula : C12H11Cl2NO3
- Molecular Weight : 288.13 g/mol
- IUPAC Name : 2-(3,4-dichlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
- PubChem CID : 64067622
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial activity against various Gram-positive pathogens and drug-resistant fungi.
Research Findings
A study investigated the antimicrobial efficacy of several derivatives against multidrug-resistant strains including Staphylococcus aureus, Enterococcus faecalis, and Clostridioides difficile. The results indicated:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1b | S. aureus (MRSA) | 64 µg/mL |
| 1b | A. baumannii (NDM-1) | 128 µg/mL |
| 24b | C. auris | 16 µg/mL |
These compounds showed a structure-dependent antimicrobial activity, with specific derivatives outperforming traditional antibiotics like clindamycin .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies on human lung cancer cell lines (A549) revealed that certain derivatives exhibited significant cytotoxic effects.
Case Study
One derivative with a 3,5-dichloro-2-hydroxyphenyl substituent demonstrated the highest anticancer activity among tested compounds. The study highlighted:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | A549 | 12.5 |
| Derivative B | A549 | 15.0 |
These findings suggest that modifications to the pyrrolidine structure can enhance anticancer efficacy, making these compounds viable candidates for further development .
Antioxidant Activity
The antioxidant properties of this compound have been assessed using the DPPH radical scavenging assay and reducing power assay.
Results Summary
The following table summarizes the antioxidant activity of selected derivatives:
| Compound | DPPH Scavenging Activity (%) | Reducing Power (OD at 700 nm) |
|---|---|---|
| Compound 10 | 88.6% | 1.149 |
| Compound 19 | 87.7% | 1.073 |
| Ascorbic Acid (Control) | - | 1.000 |
These results indicate that certain derivatives possess antioxidant activities comparable to or exceeding that of ascorbic acid .
Q & A
Q. What are the standard synthetic routes for 1-[(3,4-Dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid?
A common approach involves condensation reactions between substituted anilines and cyclic anhydrides. For example, derivatives of 5-oxopyrrolidine-3-carboxylic acid can be synthesized via esterification using catalytic sulfuric acid, followed by functionalization of the dichlorophenyl group (e.g., alkylation or amidation) . Another method employs palladium- or copper-catalyzed cross-coupling reactions to introduce aromatic substituents, as seen in structurally related oxazolo-pyridine derivatives . Reaction optimization should focus on solvent selection (e.g., DMF or toluene), temperature control, and purification via recrystallization (ethanol is often effective) .
Q. How is the compound characterized to confirm structural integrity and purity?
Key techniques include:
- NMR spectroscopy : Assign peaks to confirm the presence of the dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and the pyrrolidinone ring (δ 2.5–3.5 ppm for methylene/methine protons) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms .
- HPLC : Assess purity (>95% is typical for research-grade material) using reverse-phase columns and UV detection .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from differences in reaction conditions. For instance, reports a synthesis using itaconic acid and 2,4-difluoroaniline in boiling water, while emphasizes palladium-catalyzed cross-coupling. To address yield variations:
- Systematic parameter screening : Vary catalysts (e.g., Pd vs. Cu), solvent polarity, and reaction time.
- Byproduct analysis : Use LC-MS to identify side products (e.g., incomplete cyclization or hydrolysis intermediates) .
- Scale considerations : Small-scale reactions may underestimate yields due to handling losses; validate with gram-scale syntheses .
Q. What computational strategies are effective for predicting the biological activity of this compound?
Structure-based virtual screening (SBVS) has been applied to similar pyrrolidinone derivatives. For example, describes using molecular docking to evaluate interactions with the Keap1-Nrf2 protein complex, a target for oxidative stress diseases. Key steps include:
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Derivatization : Introduce polar groups (e.g., hydroxyl or carboxylate) via ester hydrolysis or amide formation, as shown in for methyl ester analogs.
- Salt formation : Test sodium or ammonium salts to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to improve plasma stability, as demonstrated for related pyrrolidinone derivatives .
Q. What strategies address conflicting biological activity data in different assay systems?
For example, if the compound shows potent Nrf2 activation in PC-12 cells ( ) but low activity in primary hepatocytes:
- Assay standardization : Normalize results to cell viability (MTT assay) and protein content (Bradford assay).
- Metabolic stability testing : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain tissue-specific discrepancies .
- Epigenetic factors : Evaluate methylation or acetylation states of target genes via qPCR or ChIP-seq .
Methodological Insights from Key Studies
Data Contradiction Analysis Framework
Identify variables : Catalyst type, solvent, assay conditions.
Replicate studies : Compare results under identical protocols.
Advanced analytics : Use multivariate analysis (e.g., PCA) to isolate confounding factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
